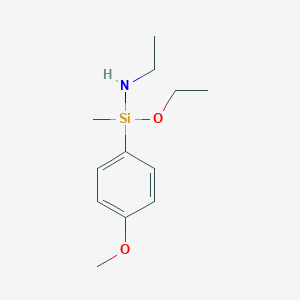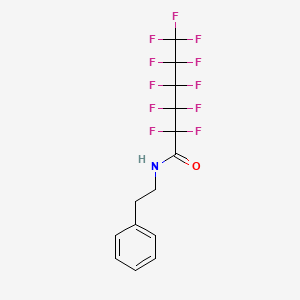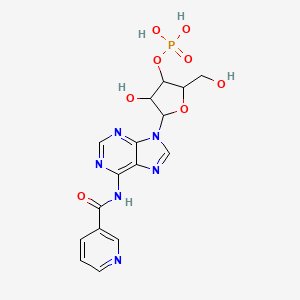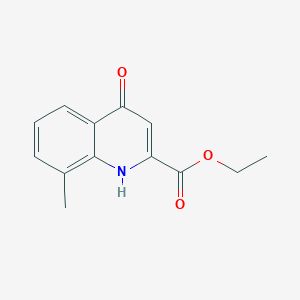
5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine: is an organic compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol This compound is characterized by the presence of a pyridine ring substituted with an ethynyl group at the 5-position and a trifluoroethoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(2,2,2-trifluoroethoxy)pyridine and an appropriate ethynylating agent.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts: Palladium-based catalysts, such as palladium acetate or palladium chloride, are often employed to facilitate the ethynylation reaction.
Temperature: The reaction temperature is typically maintained between 50-100°C to ensure optimal reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the pyridine ring may produce piperidine derivatives .
Aplicaciones Científicas De Investigación
5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: This compound has a bromine atom instead of an ethynyl group, which affects its reactivity and applications.
2-(2,2,2-Trifluoroethoxy)pyridine: Lacks the ethynyl group, making it less versatile in chemical reactions.
5-Ethynyl-2-(trifluoromethyl)pyridine:
Uniqueness
5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both the ethynyl and trifluoroethoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H6F3NO |
|---|---|
Peso molecular |
201.14 g/mol |
Nombre IUPAC |
5-ethynyl-2-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C9H6F3NO/c1-2-7-3-4-8(13-5-7)14-6-9(10,11)12/h1,3-5H,6H2 |
Clave InChI |
GOQNWKMLNXGVFI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN=C(C=C1)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)





![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)

![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
![N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan](/img/structure/B14163380.png)
![2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14163394.png)
